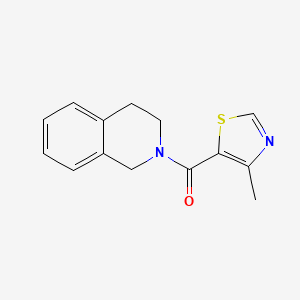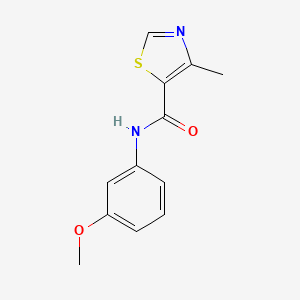
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as MTCA, is a compound that has drawn significant attention from the scientific community due to its potential applications in various fields. MTCA has been studied for its potential as an anti-inflammatory agent, as well as its potential use in cancer treatment. In
Scientific Research Applications
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide's mechanism of action involves the inhibition of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and cancer cell survival. N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, one limitation of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide in combination with other drugs or therapies for enhanced effectiveness.
Synthesis Methods
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a Schiff base. The Schiff base is then reacted with methyl iodide to form the corresponding methylthiosemicarbazide. The final step involves the reaction of methylthiosemicarbazide with methyl 2-bromo-3-methylbutanoate to form N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(17-7-13-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHXCOUOBWZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)


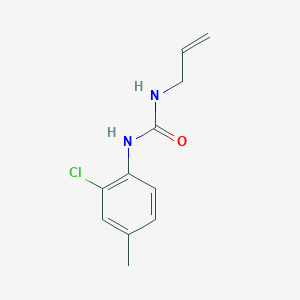
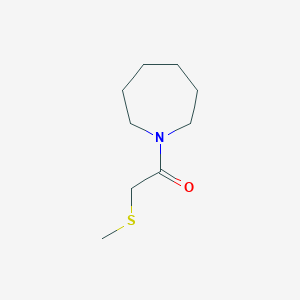
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)

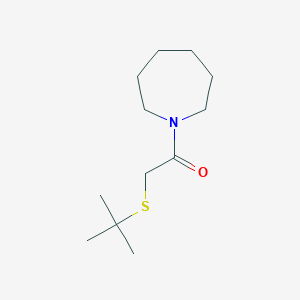

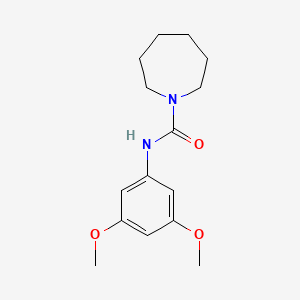
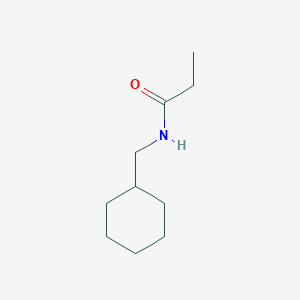
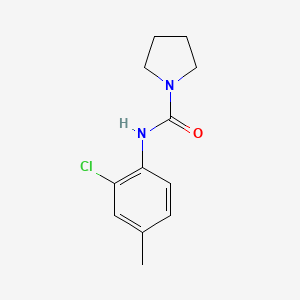
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
